Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C6H8Cl2O4 and a molecular weight of 215.03 g/mol . It is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of ethylene glycol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reactants .
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form acetic acid and ethylene glycol derivatives.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- include water, alcohols, and amines. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .
Major Products Formed
The major products formed from reactions involving acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- depend on the specific reagents and conditions used. For example, hydrolysis yields acetic acid and ethylene glycol derivatives .
Scientific Research Applications
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- has several applications in scientific research, including:
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- involves its reactivity as an acetylating agent. It reacts with nucleophiles, such as alcohols and amines, to form acetylated products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar in structure but with different functional groups.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Another compound with a similar backbone but different substituents.
Uniqueness
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific reactivity and applications in acetylation reactions. Its ability to introduce acetyl groups into various molecules makes it valuable in organic synthesis and industrial applications .
Properties
CAS No. |
31255-09-1 |
---|---|
Molecular Formula |
C6H8Cl2O4 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2-[2-(2-chloro-2-oxoethoxy)ethoxy]acetyl chloride |
InChI |
InChI=1S/C6H8Cl2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2 |
InChI Key |
XIZKIJKZPGHKKR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)Cl)OCC(=O)Cl |
Related CAS |
35625-91-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.